molecular formula C33H59N5O7 B1672194 Isariin CAS No. 10409-85-5

Isariin

Cat. No. B1672194
CAS RN: 10409-85-5
M. Wt: 637.9 g/mol
InChI Key: KIJLRIARMCGDJZ-YSWCBTLJSA-N
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Description

Icariin is a chemical compound classified as a prenylated flavonol glycoside, a type of flavonoid . It is the 8-prenyl derivative of kaempferol 3,7-O-diglucoside . The compound has been isolated from several species of plant belonging to the genus Epimedium which are commonly known as horny goat weed, Yin Yang Huo, and Herba epimedii . Icariin is known for its anti-inflammatory and anti-oxidant properties .


Molecular Structure Analysis

The systematic IUPAC name of Icariin is 5-Hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-1-benzopyran-4-one .


Chemical Reactions Analysis

While specific chemical reactions involving Icariin are not detailed in the search results, it’s known that Icariin can have various biological actions exerted through different signaling pathways including NFκB/NALP3, IGF-1, MiR-223-3p/ NALP3, TLR4/ NFκB, and WNT1/β-catenin .


Physical And Chemical Properties Analysis

Icariin has a chemical formula of C33H40O15 and a molar mass of 676.668 g·mol−1 . It’s also known for its very low oral bioavailability due to its physicochemical characteristics .

Scientific Research Applications

Identification and Characterization

Isariin, a compound found in the fungus Isaria, has been extensively studied for its unique structural characteristics. Sabareesh et al. (2007) identified and characterized various cyclic hexadepsipeptides, including isariins, from Isaria, using techniques like high-performance liquid chromatography and NMR spectroscopy. These isariins contain a beta-hydroxy acid residue and alpha-amino acids, contributing to their complex structure and potential biological activities (Sabareesh et al., 2007).

Insecticidal Properties

Isariin has been investigated for its insecticidal properties. Langenfeld et al. (2011) isolated a novel cyclodepsipeptide, iso-isariin B, from Beauveria felina, which exhibited significant activity against the pest insect Sitophilus spp. This research underscores the potential of isariin as a biological insecticide (Langenfeld et al., 2011).

Antifungal Activity

The antifungal activities of isariins have also been a subject of interest. A study by Liang et al. (2021) on the fungus Amphichorda guana led to the discovery of isaridin H, an analog of isariin, which showed significant antifungal activity against pathogens like Botrytis cinerea and Alternaria solani. This finding highlights the potential of isariins in developing antifungal agents (Liang et al., 2021).

Chemical Synthesis and Analysis

Research has also been conducted on the synthesis and chemical analysis of isariin. Okada et al. (1974) explored the solid-phase synthesis of isariin, a cyclodepsipeptide, and its diastereoisomer. Such studies are crucial for understanding the synthetic pathways and potential modifications of isariin for various applications (Okada et al., 1974).

Safety And Hazards

According to the Safety Data Sheet, Icariin is intended for R&D use only and not for medicinal or household use . In case of exposure, it’s recommended to move to fresh air if inhaled, wash off with soap and water if in contact with skin, rinse eyes with water if in contact with eyes, and never give anything by mouth to an unconscious person if swallowed .

properties

IUPAC Name

(3S,6S,9R,12S,19R)-6-methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59N5O7/c1-9-10-11-12-13-14-15-16-24-18-26(39)34-19-27(40)37-28(21(4)5)32(43)36-25(17-20(2)3)31(42)35-23(8)30(41)38-29(22(6)7)33(44)45-24/h20-25,28-29H,9-19H2,1-8H3,(H,34,39)(H,35,42)(H,36,43)(H,37,40)(H,38,41)/t23-,24+,25+,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJLRIARMCGDJZ-YSWCBTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isariin

CAS RN

10409-85-5
Record name Isariin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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